
3-Methoxybenzoyl chloride
Overview
Description
3-Methoxybenzoyl chloride (CAS: 1711-05-3) is a meta-substituted benzoyl chloride derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is a colorless to pale yellow liquid with a density of 1.214 g/cm³, boiling at 123–125°C (15 mmHg), and a refractive index of 1.5586 . This compound is highly moisture-sensitive and reacts vigorously with water, necessitating storage under inert conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl chloride can be synthesized through the reaction of 3-methoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 3-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-methoxybenzoic acid to this compound. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, with the nucleophile added in excess to drive the reaction to completion.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3-Methoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
Synthesis and Medicinal Applications
3-Methoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various biologically active compounds. Some notable applications include:
- Alzheimer's Disease Treatment:
- Cancer Research:
- Fluoroquinolone Antibiotics:
Data Table: Applications Overview
Case Study 1: Alzheimer’s Disease Research
A study published in a peer-reviewed journal highlighted the efficacy of 2-arylbenzofuran derivatives synthesized using this compound. The derivatives demonstrated significant inhibition of amyloid-beta aggregation, leading to improved cognitive function in animal models . This research underscores the compound's potential therapeutic role.
Case Study 2: Cancer Therapeutics
In another research initiative, dihydropyrrolopyrimidine derivatives synthesized from this compound were tested for their ability to inhibit PI3K activity. The results indicated a substantial reduction in tumor cell proliferation, suggesting a viable path for developing new cancer treatments .
Mechanism of Action
The mechanism of action of 3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, in the development of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
3-Methoxybenzoyl chloride features a methoxy group (-OCH₃) at the meta position relative to the acyl chloride group. This electron-donating substituent activates the aromatic ring toward electrophilic substitution but may slightly deactivate the acyl chloride group due to resonance effects. Comparisons with other substituted benzoyl chlorides reveal distinct reactivity patterns:
Physicochemical Properties
- Boiling Point : this compound (123–125°C at 15 mmHg) has a lower boiling point than 4-methoxybenzoyl chloride (similar structure but higher symmetry) due to differences in intermolecular forces .
- Solubility : Soluble in chloroform but reacts with water, contrasting with sulfonated derivatives (e.g., 3-methoxybenzenesulfonyl chloride), which exhibit higher aqueous stability .
Biological Activity
3-Methoxybenzoyl chloride, a compound with the molecular formula and CAS number 1711-05-3, is a versatile reagent in organic synthesis. Its biological activities have garnered attention, particularly in medicinal chemistry, due to its applications in developing pharmaceuticals targeting various conditions, including cancer and neurodegenerative diseases.
This compound is characterized by its reactive acyl chloride functional group, which makes it an excellent electrophile for nucleophilic acyl substitution reactions. It is soluble in chloroform and moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis. Its boiling point remains unspecified, but it is classified as dangerous due to its corrosive nature (GHS hazard statements H314 and H335) .
Biological Applications
- Alzheimer's Disease Treatment :
- Cancer Research :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound derivatives is essential for enhancing their biological efficacy. Modifications to the methoxy group and the benzoyl moiety can significantly influence their pharmacological profiles.
Compound | Modification | Biological Activity |
---|---|---|
This compound | Base compound | Precursor for anti-Alzheimer's agents |
4-Methoxy derivative | p-Methoxy substitution | Increased potency against PDE4 enzymes |
2-Aryl derivatives | Varies | Targeted inhibition of specific cancer pathways |
Case Studies and Research Findings
- PDE4 Inhibition :
- Neuroprotective Effects :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound derivatives indicates favorable absorption characteristics, with some compounds being permeable across the blood-brain barrier (BBB). Notably:
- BBB Permeability : Certain derivatives show permeability across the BBB, making them suitable candidates for central nervous system-targeted therapies .
- Cytochrome P450 Interaction : Some derivatives act as inhibitors for CYP1A2, impacting drug metabolism and necessitating careful consideration in polypharmacy contexts .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 3-methoxybenzoyl chloride in academic laboratories?
this compound is typically synthesized via refluxing 3-methoxybenzoic acid with excess thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is monitored until gas evolution ceases, followed by solvent removal via distillation to yield the product as a red oil (95% yield) . Characterization involves:
- ¹H/¹³C NMR spectroscopy : Key peaks include aromatic protons (δ 7.7–7.2 ppm) and the methoxy group (δ ~3.8–3.9 ppm) in CDCl₃ .
- FT-IR spectroscopy : C=O stretching vibrations near 1760 cm⁻¹ and C–O–C signals around 1250 cm⁻¹ confirm functional groups .
- Elemental analysis : Validates molecular formula (C₈H₇ClO₂) and purity .
Q. How can researchers safely handle this compound in the laboratory?
Safety protocols include:
- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Keep in airtight containers under inert atmosphere (e.g., N₂) to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .
Q. What are the key applications of this compound in organic synthesis?
The compound is widely used as an acylating agent:
- Synthesis of amides and esters : Reacts with amines or alcohols to form derivatives for pharmaceutical intermediates (e.g., dithiourea compounds with antibacterial activity) .
- Photoinduced decarboxylation : Serves as a precursor in photochemical studies to generate radicals for C–C bond formation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways involving this compound?
- Density Functional Theory (DFT) : Predicts reactive intermediates (e.g., acylium ions) during electrophilic aromatic substitution or sulfonation .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar aprotic solvents like dichloromethane .
- Transition state analysis : Identifies steric/electronic effects of the methoxy group on regioselectivity in Friedel-Crafts reactions .
Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?
- Cross-validation : Compare NMR (¹H, ¹³C, 2D COSY) and X-ray crystallography data to confirm structural assignments .
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks for complex derivatives .
- Dynamic NMR studies : Detect conformational changes in solution (e.g., rotameric equilibria) that may cause splitting .
Q. How can crystallographic tools (e.g., SHELXL, ORTEP-III) refine the crystal structure of this compound complexes?
- SHELXL refinement : Adjusts thermal parameters and occupancy rates for disordered atoms in coordination polymers .
- ORTEP-III visualization : Generates 3D models to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystal lattices .
- CCDC deposition : Archival of crystallographic data (e.g., CCDC 1234567) ensures reproducibility .
Q. What advanced techniques validate the purity of this compound under air-sensitive conditions?
- Hyphenated techniques : GC-MS or LC-MS coupled with inert gas purging detects trace impurities (e.g., hydrolyzed byproducts) .
- Karl Fischer titration : Quantifies residual moisture (<50 ppm) to confirm anhydrous synthesis .
- Synchrotron XRD : High-resolution analysis confirms phase purity in crystalline derivatives .
Q. How can researchers design bioactive compounds using this compound as a scaffold?
- Structure-activity relationship (SAR) studies : Modify the methoxy group to enhance lipophilicity or target binding (e.g., antibacterial dithioureas) .
- Click chemistry : Couple with azides or alkynes via Cu-catalyzed cycloaddition for drug discovery .
- Enzymatic assays : Screen derivatives against specific targets (e.g., β-lactamases) to identify inhibitors .
Q. Methodological Notes
- Contradictions in evidence : For example, NMR shifts in superacid media (FSO₃H-SbF₅) may differ from standard CDCl₃ conditions; always report solvent and temperature .
- Safety vs. synthesis efficiency : While thionyl chloride is highly reactive, alternatives like oxalyl chloride may reduce toxicity but require longer reaction times .
Properties
IUPAC Name |
3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIUASLAXJZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169011 | |
Record name | m-Anisoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-05-3 | |
Record name | 3-Methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Anisoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Anisoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-anisoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Anisoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM9WQ3B2N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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